molecular formula C12H14NO5S- B1263516 6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate

6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate

Cat. No. B1263516
M. Wt: 284.31 g/mol
InChI Key: HGGAKXAHAYOLDJ-ZSJKCOSDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate is a faropenem(1-). It is a conjugate base of a 6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylic acid.

Scientific Research Applications

Cyclization and Synthesis of Heterocyclic Derivatives

  • Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : A study demonstrated the use of palladium-catalyzed oxidative carbonylation conditions to react 4-Yn-1-ones with different substituents, yielding tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. The reactions involved anti and syn 5-exo-dig cyclization modes, with the formation of different products being influenced by cyclopentenone, dihydropyridinone, and tetrahydropyridinedione derivatives. The process was carried out under certain conditions and temperatures, highlighting the potential of palladium catalysis in synthesizing complex heterocyclic structures (Bacchi et al., 2005).

Chemical Structure and Biological Activity

  • Synthesis of C-thioribonucleosides : Research involving the synthesis of furanthiofurin and thiophenthiofurin, two C-thioribonucleoside analogues of tiazofurin, was described. The process involved direct trifluoroacetic acid-catalyzed C-glycosylation and further chemical manipulations. These compounds, especially thiophenthiofurin, exhibited cytotoxicity in vitro and influenced inosine 5'-monophosphate dehydrogenase (IMPDH) activity, showing the complex interplay between chemical structure and biological activity (Franchetti et al., 2000).

properties

Product Name

6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate

Molecular Formula

C12H14NO5S-

Molecular Weight

284.31 g/mol

IUPAC Name

(5R,6R)-6-[(1S)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/p-1/t5-,6+,7+,11+/m0/s1

InChI Key

HGGAKXAHAYOLDJ-ZSJKCOSDSA-M

Isomeric SMILES

C[C@@H]([C@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate
Reactant of Route 2
6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate
Reactant of Route 3
6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate
Reactant of Route 4
6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate
Reactant of Route 5
6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate
Reactant of Route 6
6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate

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